1-Dodecanol, octyl-
CAS No.: 34513-50-3
Cat. No.: VC3933705
Molecular Formula: C20H42O
Molecular Weight: 298.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34513-50-3 |
|---|---|
| Molecular Formula | C20H42O |
| Molecular Weight | 298.5 g/mol |
| IUPAC Name | icosan-9-ol |
| Standard InChI | InChI=1S/C20H42O/c1-3-5-7-9-11-12-13-15-17-19-20(21)18-16-14-10-8-6-4-2/h20-21H,3-19H2,1-2H3 |
| Standard InChI Key | ONNSSMGRFLULCC-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCC(CCCCCCCC)O |
| Canonical SMILES | CCCCCCCCCCCC(CCCCCCCC)O |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Molecular Structure
1-Dodecanol, octyl- (CAS 5333-42-6) is a C20 aliphatic alcohol with the molecular formula C20H42O and a molecular weight of 298.55 g/mol . Its IUPAC name, 2-octyl-1-dodecanol, reflects its branched structure: a dodecanol chain (12 carbons) with an octyl group (8 carbons) attached to the second carbon. The compound is also known by synonyms such as octyldodecanol, Eutanol G, and Exxal 20 .
The structural configuration contributes to its physical properties, including low melting point (−1–1°C) and moderate boiling point (234–238°C at 33 mmHg) . The branching enhances solubility in non-polar solvents while reducing crystallization tendency, making it suitable for oily formulations.
Physical and Chemical Properties
Key physicochemical properties are summarized in Table 1.
Table 1: Physical Properties of 2-Octyl-1-dodecanol
The compound’s low water solubility and high lipid affinity (LogP = 8.63) underscore its utility in lipid-based formulations . Its refractive index and density align with typical branched alcohols, facilitating miscibility with oils and ethanol .
Synthesis and Production Methods
Industrial Synthesis
2-Octyl-1-dodecanol is primarily synthesized via the Guerbet reaction, which condenses two molecules of decyl alcohol (C10H21OH) under high temperatures and alkaline conditions . This process involves:
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Dehydrogenation: Removal of hydrogen from decyl alcohol to form an aldehyde.
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Aldol Condensation: Coupling of aldehydes to form a β-hydroxy aldehyde.
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Hydrogenation: Reduction of the intermediate to yield the branched alcohol .
The reaction is catalyzed by transition metals (e.g., nickel or copper) and produces water as a byproduct.
Natural Occurrence
Trace quantities of 2-octyl-1-dodecanol occur naturally in certain plant species, though industrial extraction is economically unfeasible compared to synthetic production .
Applications in Industry and Formulations
Cosmetics and Personal Care
As an emollient, 2-octyl-1-dodecanol is a staple in creams, lotions, and sunscreens. Its branching provides a non-greasy texture, enhancing spreadability and skin feel. Key applications include:
Pharmaceutical Formulations
In topical drug delivery, the compound serves as:
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Permeation Enhancer: Increases skin absorption of drugs like naproxen by disrupting stratum corneum lipids .
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Emulsion Stabilizer: Prevents phase separation in polymer matrix patches .
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Solvent: Dissolves poorly water-soluble APIs in microemulsions .
Industrial Uses
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Plasticizers: Enhances flexibility in polymers.
Market Dynamics and Future Outlook
Market Segmentation
The global market for 2-octyl-1-dodecanol is segmented by:
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Application: Cosmetics (45%), Pharmaceuticals (30%), Industrial (25%) .
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Region: Asia-Pacific (40%), North America (30%), Europe (20%) .
Table 2: Market Projections (2025–2032)
| Metric | Value |
|---|---|
| CAGR | 4.2% |
| Key Players | Kao Corporation, Evonik |
| Growth Drivers | Clean beauty trends, drug delivery advancements |
Innovation Trends
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Sustainability: Bio-based production routes using enzymatic catalysis.
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Multifunctional Excipients: Combining emulsifying and permeation-enhancing properties.
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